6-cyclopropyl-1,3-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes cyclopropyl, pyrazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their coupling. Common synthetic routes may include:
Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of Pyridine Ring: This can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of Rings: The pyrazole and pyridine rings can be coupled using cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features, such as the presence of the cyclopropyl group and the combination of pyrazole and pyridine rings. These features confer unique chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H26N6O |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
6-cyclopropyl-1,3-dimethyl-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H26N6O/c1-10(17-11(2)23-25(5)13(17)4)21-20(27)15-9-16(14-7-8-14)22-19-18(15)12(3)24-26(19)6/h9-10,14H,7-8H2,1-6H3,(H,21,27) |
InChI Key |
UZFMLAWGRQALAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.